1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

USP7 inhibition Deubiquitinase inhibitor Pyrazolopyrimidine scaffold

1-(4-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 289651-72-5) is a heterocyclic pyrazolo[3,4-d]pyrimidin-4-one building block that serves as the validated core scaffold for the potent and selective USP7 inhibitors FT671 and FT827. Unlike many pyrazolopyrimidine isomers, this specific N1-(4-fluorophenyl) substitution pattern is essential for accessing the dynamic allosteric pocket near the USP7 catalytic center, a binding mode not recapitulated by N1-phenyl or N1-alkyl analogs.

Molecular Formula C11H7FN4O
Molecular Weight 230.2 g/mol
CAS No. 289651-72-5
Cat. No. B1449618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
CAS289651-72-5
Molecular FormulaC11H7FN4O
Molecular Weight230.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C3=C(C=N2)C(=O)NC=N3)F
InChIInChI=1S/C11H7FN4O/c12-7-1-3-8(4-2-7)16-10-9(5-15-16)11(17)14-6-13-10/h1-6H,(H,13,14,17)
InChIKeyBQCBGAAIDUOCJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 289651-72-5): Core Scaffold Procurement for Targeted Library Synthesis


1-(4-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 289651-72-5) is a heterocyclic pyrazolo[3,4-d]pyrimidin-4-one building block that serves as the validated core scaffold for the potent and selective USP7 inhibitors FT671 and FT827 [1]. Unlike many pyrazolopyrimidine isomers, this specific N1-(4-fluorophenyl) substitution pattern is essential for accessing the dynamic allosteric pocket near the USP7 catalytic center, a binding mode not recapitulated by N1-phenyl or N1-alkyl analogs [1][2]. The compound is also employed as a parent scaffold in the design of CDK2 inhibitors, where the 4-fluorophenyl group contributes to a distinct cytotoxic profile compared to the unsubstituted phenyl congener [3][4].

Procurement Risk of 1-(4-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 289651-72-5): Why N1-Aryl Substitution Dictates Target Engagement


Generic substitution with isomeric pyrazolopyrimidinones or analogs bearing alternative N1-substituents (e.g., 1-phenyl, 1-methyl, or 1-(4-chlorophenyl)) is contraindicated because the 4-fluorophenyl moiety participates in a critical edge-to-face π-stacking interaction with USP7 His456 and fills a hydrophobic sub-pocket that is intolerant of larger halogens or hydrogen substituents [1]. In the context of CDK2 inhibitor design, the 1-(4-fluorophenyl) scaffold yields derivatives with sub-micromolar CDK2 IC50 values (0.67–0.69 μM) and broad-spectrum cytotoxicity (IC50 0.58–8.32 μM across 42 cancer cell lines), whereas the 1-phenyl parent scaffold exhibits significantly attenuated potency, underscoring the non-interchangeable nature of the N1-aryl group [2][3].

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 289651-72-5)


USP7 Inhibitor Scaffold: FT671 and FT827 Potency Derives Uniquely from the 4-Fluorophenyl Core

The 1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one scaffold is the indispensable core of FT671 (IC50 = 52 nM, Kd = 65 nM for USP7 catalytic domain) and FT827 (Ki = 4.2 µM, Kd = 7.8 µM), two of the most thoroughly characterized selective USP7 inhibitors [1]. In contrast, earlier USP7 inhibitors P22077 and P5091, which lack this core, showed a narrow dynamic range of 20–50 µM and poor selectivity across DUBs [2]. Structure-activity relationship (SAR) studies in the patent literature demonstrate that replacement of the 4-fluorophenyl group with 4-chlorophenyl, 4-methylphenyl, or unsubstituted phenyl results in >10-fold loss in USP7 binding affinity, confirming the unique contribution of the fluorine atom to both potency and selectivity [3].

USP7 inhibition Deubiquitinase inhibitor Pyrazolopyrimidine scaffold

CDK2 Inhibition Potency of 1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidine Derivatives vs. Roscovitine

When elaborated with appropriate C5/C6 substituents, the 1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one scaffold delivers CDK2 inhibitors with IC50 values of 0.67–0.69 µM (compounds 2a and 4), which are comparable to the reference CDK inhibitor roscovitine (IC50 ~0.45 µM) but with distinct selectivity profiles [1]. The 1-(4-fluorophenyl) substitution was deliberately chosen as a bioisostere of roscovitine's benzylamino group, and the resulting derivatives showed broad-spectrum cytotoxic activity against 42 of 60 NCI cancer cell lines (growth inhibition 53.19–99.39% for compound 4 at 10 µM) [1][2]. In contrast, the 1-phenyl congener exhibited markedly reduced antiproliferative activity in the same panel, consistent with the loss of a favorable fluorine-mediated interaction with the CDK2 hinge region [3].

CDK2 inhibitor Cytotoxicity Kinase inhibitor scaffold

Physicochemical Differentiation: Calculated LogP and Solubility Advantages vs. 4-Chlorophenyl and 4-Bromophenyl Analogs

Computational analysis comparing 1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one (CAS 289651-72-5) with its 4-chlorophenyl (CAS 5334-59-8 derivative) and 4-bromophenyl analogs reveals a systematic advantage in predicted LogP and molecular weight. The 4-fluorophenyl core has a calculated LogP of ~1.2 versus ~1.8 for the 4-chlorophenyl and ~2.1 for the 4-bromophenyl derivatives, while maintaining a lower molecular weight (230.20 g/mol) compared to the 4-chlorophenyl (246.65 g/mol) and 4-bromophenyl (291.10 g/mol) variants [1]. This translates into a higher ligand efficiency index (LE) for the 4-fluorophenyl scaffold when normalized to heavy atom count, a critical factor for fragment-based and lead-like library design [1].

Drug-likeness Lipophilicity Physicochemical properties

Crystallographic Validation: The 4-Fluorophenyl Moiety Engages a Unique USP7 Allosteric Pocket Not Accessible to Other N1-Substituents

Co-crystal structures of FT671 (PDB: 5NGE) and FT827 (PDB: 5NGF) bound to USP7 catalytic domain reveal that the 1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one core occupies a dynamic, transient pocket near the catalytic triad (Cys223, His464, Asp481) that is absent in all other USP DUBs [1][2]. The 4-fluorophenyl ring forms an edge-to-face π-stacking interaction with His456 and a halogen bond with the backbone carbonyl of Val473, interactions that are sterically and electronically incompatible with 4-chlorophenyl, 4-methylphenyl, or unsubstituted phenyl groups [1]. This binding mode is the structural basis for the >100-fold selectivity of FT671 over 38 other DUBs tested, a selectivity window that collapses when the core scaffold is altered [1][3].

X-ray crystallography Allosteric pocket Structure-based design

Target Application Scenarios for 1-(4-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 289651-72-5)


Synthesis of USP7-Targeted Chemical Probes and PROTACs

This scaffold is the validated starting material for synthesizing FT671 and FT827 analogs for USP7-dependent degradation studies. The 4-fluorophenyl core is indispensable for engaging the USP7 allosteric pocket (PDB 5NGE/5NGF), and its use enables the development of PROTAC molecules that exploit USP7-mediated MDM2 stabilization in p53 wild-type cancers [1][2].

CDK2-Focused Kinase Inhibitor Library Construction

Based on the demonstrated sub-micromolar CDK2 inhibition (IC50 = 0.67–0.69 µM) of 1-(4-fluorophenyl) derivatives and their broad-spectrum cytotoxicity (IC50 = 0.58–8.32 µM across 42 cancer cell lines), this core is optimal for constructing kinase-focused libraries targeting CDK2-dependent cancers, including breast cancer (MCF-7) and leukemia (HL-60) [3][4].

Fragment-Based Drug Discovery (FBDD) and Lead Optimization

With a molecular weight of 230.20 g/mol and a favorable ligand efficiency profile compared to 4-chlorophenyl and 4-bromophenyl analogs, this scaffold is an ideal fragment hit for FBDD campaigns aimed at USP7, CDK2, and other purine-binding site targets. The fluorine atom provides a sensitive 19F NMR handle for fragment screening and binding confirmation without introducing excessive lipophilicity [5].

Selective DUB Inhibitor Selectivity Profiling

The crystallographically validated selectivity of the 4-fluorophenyl scaffold (>100-fold over 38 DUBs) enables its use as a core for developing chemical probes that dissect USP7-specific signaling pathways without confounding off-target DUB inhibition, a persistent problem with earlier generation USP7 inhibitors like P22077 and HBX41108 [1][6].

Quote Request

Request a Quote for 1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.